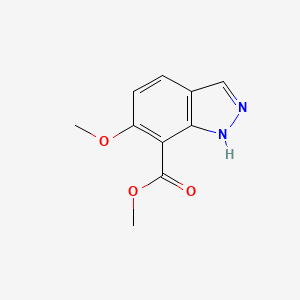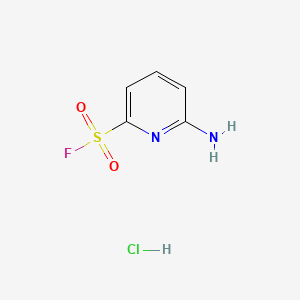![molecular formula C12H19N3O4S B6610468 tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate CAS No. 2763750-25-8](/img/structure/B6610468.png)
tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C12H19N3O4S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 5-methanesulfonylpyrimidine.
Alkylation: The 5-methanesulfonylpyrimidine is then alkylated with 2-bromoethylamine to form 2-(5-methanesulfonylpyrimidin-2-yl)ethylamine.
Carbamoylation: The final step involves the reaction of 2-(5-methanesulfonylpyrimidin-2-yl)ethylamine with tert-butyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate can undergo several types of chemical reactions:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-[2-(2-methanesulfonylpyrimidin-5-yl)ethyl]carbamate
- tert-Butyl N-[2-(4-methanesulfonylpyrimidin-5-yl)ethyl]carbamate
Uniqueness
tert-Butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate is unique due to the position of the methanesulfonyl group on the pyrimidine ring. This positional isomerism can lead to differences in reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
tert-butyl N-[2-(5-methylsulfonylpyrimidin-2-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-12(2,3)19-11(16)13-6-5-10-14-7-9(8-15-10)20(4,17)18/h7-8H,5-6H2,1-4H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOFGDLSEQBNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC=C(C=N1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride](/img/structure/B6610398.png)


![[3-(aminomethyl)phenyl]phosphonic acid hydrobromide](/img/structure/B6610423.png)



![(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate hydrochloride, trans](/img/structure/B6610447.png)
![2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid](/img/structure/B6610453.png)


![methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6610463.png)
![2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6610480.png)
![diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610489.png)
